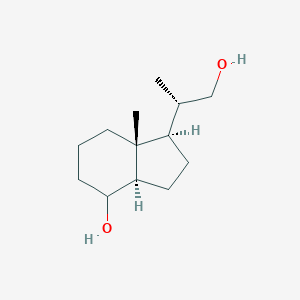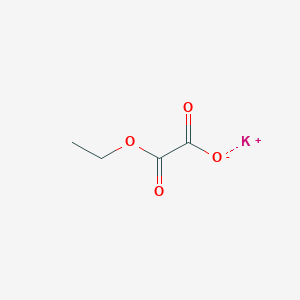
乙酰乙酸钾
概述
描述
Ethyl potassium oxalate, also known as potassium ethyl oxalate or ethanedioic acid, monoethyl ester, potassium salt, is a compound with the molecular formula C4H5KO4 . It has a molecular weight of 156.18 g/mol . The IUPAC name of the compound is potassium;2-ethoxy-2-oxoacetate .
Molecular Structure Analysis
The molecular structure of Ethyl potassium oxalate includes an ethoxy group (C2H5O) and an oxoacetate group (C2O3), along with a potassium ion . The InChI string representation of the molecule isInChI=1S/C4H6O4.K/c1-2-8-4(7)3(5)6;/h2H2,1H3,(H,5,6);/q;+1/p-1 . Chemical Reactions Analysis
Ethyl potassium oxalate is a reactive chemical that can undergo hydrolysis in the presence of water to form ethyl alcohol and oxalic acid . The chloride ion can react with the reactive chemical to form a chloroethane molecule .Physical And Chemical Properties Analysis
Ethyl potassium oxalate has a computed hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound are 155.98249012 g/mol . The topological polar surface area is 66.4 Ų .科学研究应用
有机化合物的制备
乙酰乙酸钾用于制备有机化合物。 例如,它用于与1-溴-3-苯基丙酮反应制备草酸二乙酯2-氧代-3-苯基丙酯 .
分析化学
在分析化学中,草酸盐是关键组成部分。 它用于草酸盐定量的多种方法,包括电化学检测、液相色谱或气相色谱与质谱联用、用草酸氧化酶酶解草酸盐并检测生成的过氧化氢,以及采用荧光或紫外光吸收化合物的指示剂置换法 .
医学研究
草酸盐可以从乙酰乙酸钾中提取,它是肾结石的主要成分,肾结石通常含有草酸钙晶体。 它会引发炎症反应,从而降低免疫系统清除肾脏晶体的能力 .
癌症研究
当与铂制成奥沙利铂(一种抗癌药物)时,草酸盐被认为会引起神经毒性和神经疼痛 . 据推测,草酸盐通过两种机制引起这种神经毒性:草酸盐螯合钙,影响对钙敏感的电压门控钠通道;草酸盐改变细胞内钙依赖性调节机制,对电压门控钠通道产生间接作用 .
心血管代谢研究
继发性肾结石与心血管和代谢疾病(高血压、2型糖尿病和肥胖)之间的关联,促使研究人员研究草酸盐代谢紊乱及其与心血管代谢毒性的关系 .
安全和危害
Ethyl potassium oxalate can cause irritation or ulceration of mucous membranes. It can cause coughing, difficulty breathing, chest pains, spasm, inflammation and edema of the larynx and bronchi, chemical pneumonitis, pulmonary edema, systematic poisoning. Contact may cause severe irritation or burns. Contact may burn or damage the eyes. It is harmful if swallowed .
未来方向
Due to the ubiquity of oxalate compounds, there is interest in developing efficient methods to quantify oxalate . Novel therapeutics such as small interfering RNA gene silencers, recombinant oxalate-degrading enzymes, and oxalate-degrading bacterial strains hold promise to improve the outlook of patients with oxalate-related diseases . Experimental evidence suggests that anti-inflammatory medications might represent another approach to mitigating or resolving oxalate-induced conditions .
作用机制
Target of Action
Ethyl potassium oxalate, also known as oxalic acid ethyl ester potassium salt, is a secondary metabolite secreted by fungi, bacteria, and plants . It is involved in various biological processes, including nutrient availability, weathering of minerals, and precipitation of metal oxalates . The primary targets of ethyl potassium oxalate are the enzymes involved in these processes .
Mode of Action
Ethyl potassium oxalate is a reactive chemical that has an amide group and a carbonyl group . It undergoes hydrolysis in the presence of water to form ethyl alcohol and oxalic acid . The chloride ion can react with the reactive chemical to form a chloroethane molecule .
Biochemical Pathways
The active regulation of the oxalic acid concentration is linked with enzymatic activities . The degradation of oxalic acid via decarboxylation is typical for fungi and is catalyzed by a lyase named oxalate decarboxylase . The activity of this enzyme leads to the decarboxylation of oxalic acid to formic acid and carbon dioxide .
Pharmacokinetics
It is known that liquid forms of potassium, a component of ethyl potassium oxalate, are absorbed a few hours post-administration .
Result of Action
The action of ethyl potassium oxalate results in various molecular and cellular effects. For instance, it is involved in pollutant bioremediation, wood degradation, biodeterioration processes, and rock weathering processes . Due to their chelating ability, oxalates are considered good factors in the detoxification of heavy metals, including aluminium, lead, copper, and cadmium ions .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of ethyl potassium oxalate. For instance, it is used in the preparation of oxalic acid ethyl ester 2-oxo-3-phenyl-propyl ester by reacting with 1-bromo-3-phenyl-acetone . The reaction conditions, such as temperature and pH, can affect the efficiency of this reaction .
生化分析
Biochemical Properties
Ethyl potassium oxalate is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, it is known to participate in the biosynthesis of oxalate, a divalent organic anion that affects many biological and commercial processes . The nature of these interactions is complex and involves various biochemical pathways.
Cellular Effects
The effects of ethyl potassium oxalate on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed that oxalate can induce an inflammatory response that decreases the immune system’s ability to remove renal crystals .
Molecular Mechanism
At the molecular level, ethyl potassium oxalate exerts its effects through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, oxalate is hypothesized to cause neurotoxicity through two mechanisms: chelation of calcium by oxalate, which affects calcium-sensitive voltage-gated sodium channels; and an indirect action on voltage-gated sodium channels where oxalate alters intracellular calcium-dependent regulatory mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl potassium oxalate change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For example, it has been reported that the blood alcohol concentration (BAC) remained stable for 18 days at room temperature when formulated with ethyl potassium oxalate .
Dosage Effects in Animal Models
The effects of ethyl potassium oxalate vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses. Specific data on ethyl potassium oxalate’s dosage effects in animal models is currently limited.
Metabolic Pathways
Ethyl potassium oxalate is involved in several metabolic pathways. It interacts with various enzymes or cofactors . For example, it is known to participate in the biosynthesis of oxalate, a divalent organic anion . Specific details on the metabolic pathways involving ethyl potassium oxalate are currently limited.
Transport and Distribution
Ethyl potassium oxalate is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation. For example, OxlT, the oxalate transporter of Oxalobacter formigenes, is known to transport oxalate .
Subcellular Localization
The subcellular localization of ethyl potassium oxalate and any effects on its activity or function are complex . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles. Specific details on the subcellular localization of ethyl potassium oxalate are currently limited.
属性
| { "Design of the Synthesis Pathway": "The synthesis of Ethyl potassium oxalate can be achieved through the reaction of potassium ethoxide with oxalic acid dihydrate.", "Starting Materials": [ "Potassium ethoxide", "Oxalic acid dihydrate", "Ethanol" ], "Reaction": [ "Dissolve oxalic acid dihydrate in ethanol to form a solution.", "Add potassium ethoxide to the solution and stir for several hours.", "Allow the mixture to cool and filter the resulting precipitate.", "Wash the precipitate with ethanol and dry to obtain Ethyl potassium oxalate." ] } | |
CAS 编号 |
1906-57-6 |
分子式 |
C4H6KO4 |
分子量 |
157.19 g/mol |
IUPAC 名称 |
potassium;2-ethoxy-2-oxoacetate |
InChI |
InChI=1S/C4H6O4.K/c1-2-8-4(7)3(5)6;/h2H2,1H3,(H,5,6); |
InChI 键 |
WVDIBRWRWHUSTG-UHFFFAOYSA-N |
手性 SMILES |
CCOC(=O)C(=O)[O-].[K+] |
SMILES |
CCOC(=O)C(=O)[O-].[K+] |
规范 SMILES |
CCOC(=O)C(=O)O.[K] |
其他 CAS 编号 |
1906-57-6 |
Pictograms |
Irritant |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B174949.png)
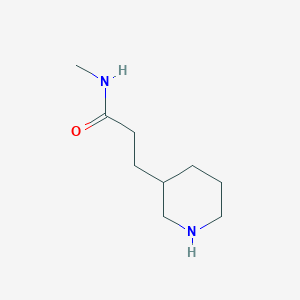
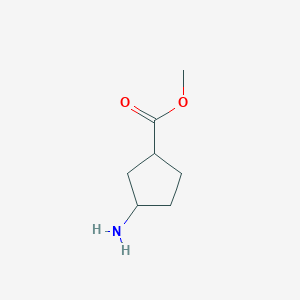

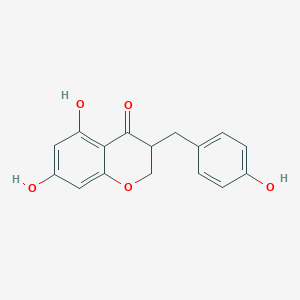

![Methyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate](/img/structure/B174961.png)


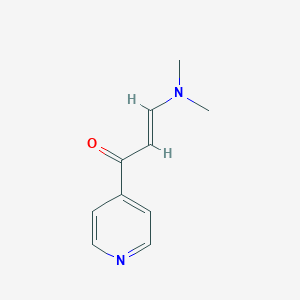
![1,4-Bis[(2,5-dimethylphenyl)methyl]benzene](/img/structure/B174966.png)

